REACTION_SMILES
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[CH2:13]1[N:14]2[CH2:15][N:16]3[CH2:17][N:18]([CH2:19]2)[CH2:20][N:21]1[CH2:22]3.[CH3:1][C:2]([CH3:3])([CH3:4])[c:5]1[c:6]([OH:12])[c:7]([CH3:11])[cH:8][cH:9][cH:10]1.[OH:23][C:24]([C:25]([F:26])([F:27])[F:28])=[O:29]>>[CH3:1][C:2]([CH3:3])([CH3:4])[c:5]1[c:6]([OH:12])[c:7]([CH3:11])[cH:8][c:9]([CH:24]=[O:23])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C(C)(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cc1cc(C=O)cc(C(C)(C)C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |